![molecular formula C6H10O B156100 Bicyclo[3.1.0]hexan-3-ol CAS No. 89489-26-9](/img/structure/B156100.png)

Bicyclo[3.1.0]hexan-3-ol

Descripción general

Descripción

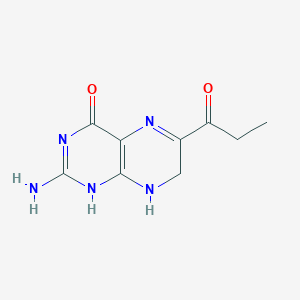

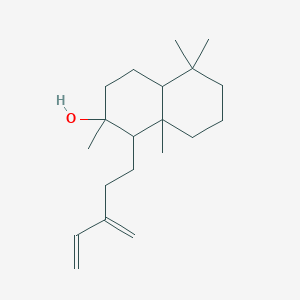

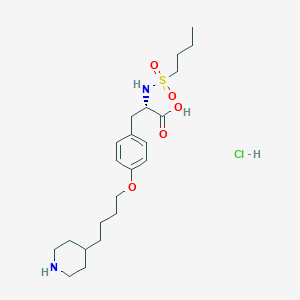

“Bicyclo[3.1.0]hexan-3-ol” is a chemical compound with the molecular formula C6H10O . It is also known by other names such as (1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol, 4(10)-Thujen-3-ol, stereoisomer, (-)-cis-Sabinol, and 1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol-, (1α,3α,5α)- .

Synthesis Analysis

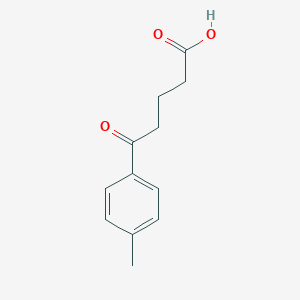

The synthesis of “Bicyclo[3.1.0]hexan-3-ol” involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline . Another approach is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Molecular Structure Analysis

The molecular structure of “Bicyclo[3.1.0]hexan-3-ol” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

“Bicyclo[3.1.0]hexan-3-ol” can undergo further functionalization without any alteration of the bicyclic structure . For example, products can be obtained via Boc protection and reductive amination with pivaldehyde .Physical And Chemical Properties Analysis

“Bicyclo[3.1.0]hexan-3-ol” has a molecular weight of 98.14 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved documents.Aplicaciones Científicas De Investigación

Medicinal Chemistry

Application Summary

Bicyclo[3.1.0]hexan-3-ol serves as a conformationally constrained bioisostere for cyclohexane, which can lead to tighter binding to target proteins, better selectivity, and reduced off-target effects .

Methods of Application

The compound is synthesized and incorporated into larger molecular structures to enhance the pharmacokinetic properties of drugs. For example, it’s used in the synthesis of drospirenone, a birth control drug .

Results and Outcomes

Drugs containing Bicyclo[3.1.0]hexan-3-ol, like drospirenone, have shown improved anti-mineralocorticoid and anti-androgenic activity. Clinical trials have demonstrated its efficacy and safety as a contraceptive .

Organic Chemistry

Application Summary

In organic synthesis, Bicyclo[3.1.0]hexan-3-ol is a scaffold for developing synthetic bioactive compounds with potent bioactivities .

Methods of Application

The compound is used in annulation reactions with cyclopropenes to create bicyclic scaffolds with three contiguous stereocenters, utilizing photoredox catalysis .

Results and Outcomes

The synthesis approach has yielded compounds with high diastereoselectivity and has provided valuable intermediates for further medicinal chemistry applications .

Materials Science

Application Summary

Bicyclo[3.1.0]hexan-3-ol is used in the synthesis of materials with an all-carbon quaternary center, which are important in the development of new materials .

Methods of Application

The compound is involved in (3 + 2) annulation reactions that form the basis for creating complex materials with specific structural requirements .

Results and Outcomes

The resulting materials have potential applications in creating advanced materials for various industrial uses due to their unique structural properties .

Environmental Science

Application Summary

Bicyclo[3.1.0]hexan-3-ol-related structures are examined for their environmental impact and potential as sustainable compounds .

Methods of Application

Environmental impact assessments are conducted to understand the biodegradability and ecological effects of compounds derived from Bicyclo[3.1.0]hexan-3-ol .

Results and Outcomes

Studies focus on the compound’s breakdown products and their persistence in the environment, aiming to ensure environmental safety .

Pharmacology

Application Summary

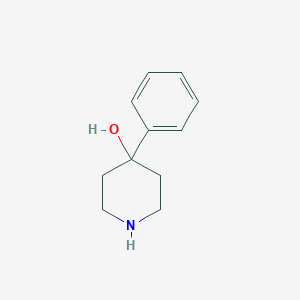

In pharmacology, Bicyclo[3.1.0]hexan-3-ol derivatives are explored for their therapeutic potential, particularly in receptor binding and selectivity .

Methods of Application

Derivatives are tested in vitro for binding affinity to various receptors, such as the A3 adenosine receptor, to determine their potential as drug candidates .

Results and Outcomes

Some derivatives have shown increased potency and selectivity, making them promising leads for drug development .

Biotechnology

Application Summary

Bicyclo[3.1.0]hexan-3-ol is used in biotechnology to develop potent ligands selective for target biomolecules .

Methods of Application

The compound’s rigid structure is utilized to restrict the conformation of histamine, enhancing the specificity of ligands for their targets .

Results and Outcomes

This approach has led to the development of ligands with increased selectivity, which is crucial for the design of more effective biotechnological tools .

This analysis showcases the broad utility of Bicyclo[3.1.0]hexan-3-ol across different scientific disciplines, highlighting its importance in research and development. Each application leverages the unique chemical properties of Bicyclo[3.1.0]hexan-3-ol to achieve specific goals within its respective field.

Neuropharmacology

Application Summary

Bicyclo[3.1.0]hexan-3-ol derivatives are investigated for their neuropharmacological properties, particularly in the development of treatments for neurological disorders .

Methods of Application

These compounds are synthesized and tested for their ability to cross the blood-brain barrier and bind to neural receptors. The focus is on enhancing the bioavailability and reducing the side effects of neuroactive drugs .

Results and Outcomes

Derivatives have shown promise in preclinical trials, with some compounds exhibiting potential therapeutic effects for conditions such as Alzheimer’s disease and schizophrenia .

Analytical Chemistry

Application Summary

In analytical chemistry, Bicyclo[3.1.0]hexan-3-ol is used as a standard or reference compound in mass spectrometry to identify and quantify similar organic compounds .

Methods of Application

The compound’s mass spectrum serves as a benchmark for comparing and interpreting the spectra of unknown compounds, aiding in their identification .

Results and Outcomes

This application has improved the accuracy of mass spectrometric analyses, leading to more reliable identification of complex organic molecules .

Synthetic Biology

Application Summary

Bicyclo[3.1.0]hexan-3-ol is utilized in synthetic biology for the design of new biosynthetic pathways to produce complex organic molecules .

Methods of Application

Genetic engineering techniques are employed to incorporate enzymes that can metabolize Bicyclo[3.1.0]hexan-3-ol into desired compounds, often with high stereochemical control .

Results and Outcomes

The engineered pathways have resulted in the efficient production of several valuable compounds, showcasing the potential of Bicyclo[3.1.0]hexan-3-ol in industrial biotechnology .

Environmental Chemistry

Application Summary

Bicyclo[3.1.0]hexan-3-ol is studied for its role in atmospheric chemistry, particularly in the formation of aerosols and their impact on air quality .

Methods of Application

Atmospheric simulation chambers are used to study the photooxidation of Bicyclo[3.1.0]hexan-3-ol and its reaction with other atmospheric constituents .

Results and Outcomes

The studies contribute to understanding the compound’s environmental fate and its effects on air pollution and climate change .

Pharmacokinetics

Application Summary

The pharmacokinetic profile of Bicyclo[3.1.0]hexan-3-ol-based drugs is thoroughly evaluated to optimize their absorption, distribution, metabolism, and excretion (ADME) properties .

Methods of Application

Advanced analytical methods, including high-performance liquid chromatography (HPLC) and mass spectrometry, are used to track the in vivo behavior of these drugs .

Results and Outcomes

Optimized pharmacokinetic properties have been achieved for several drugs, leading to improved therapeutic efficacy and patient compliance .

Agrochemistry

Application Summary

Bicyclo[3.1.0]hexan-3-ol is explored for its use in agrochemicals, particularly in the synthesis of herbicides and pesticides with specific action mechanisms .

Methods of Application

The compound is incorporated into agrochemical formulations to enhance their selectivity and reduce environmental impact .

Results and Outcomes

Some formulations have shown increased efficacy against targeted pests and weeds, contributing to more sustainable agricultural practices .

These applications demonstrate the multifaceted roles of Bicyclo[3.1.0]hexan-3-ol in advancing scientific research and its potential impact across a wide range of disciplines.

Catalysis

Application Summary

Bicyclo[3.1.0]hexan-3-ol is used as a ligand in catalytic systems to enhance the efficiency and selectivity of chemical reactions .

Methods of Application

The compound is incorporated into transition metal complexes, which are then used as catalysts in various organic transformations, such as hydrogenation and cross-coupling reactions .

Results and Outcomes

The use of these catalytic systems has led to more sustainable and cost-effective industrial processes, with improved yields and lower environmental impact .

Flavor and Fragrance Industry

Application Summary

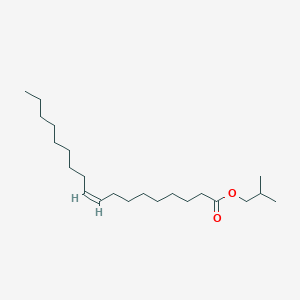

Derivatives of Bicyclo[3.1.0]hexan-3-ol are used in the flavor and fragrance industry for their unique olfactory properties .

Methods of Application

These compounds are synthesized and added to perfumes, colognes, and food products to impart specific scents and flavors .

Results and Outcomes

The introduction of these derivatives has resulted in the creation of new and distinctive fragrance and flavor profiles that enhance consumer products .

Nanotechnology

Application Summary

Bicyclo[3.1.0]hexan-3-ol is studied for its potential use in the synthesis of nanomaterials due to its rigid structure .

Methods of Application

The compound is used as a building block in the bottom-up assembly of nanoscale materials, which have applications in electronics and medicine .

Results and Outcomes

Research has shown the possibility of creating nanomaterials with controlled size and shape, opening up new avenues for technological advancements .

Computational Chemistry

Application Summary

In computational chemistry, Bicyclo[3.1.0]hexan-3-ol is used as a model compound to study reaction mechanisms and predict molecular properties .

Methods of Application

Advanced computational methods, such as density functional theory (DFT), are employed to simulate the behavior of Bicyclo[3.1.0]hexan-3-ol in various chemical environments .

Results and Outcomes

These simulations provide insights into the compound’s reactivity and stability, aiding in the design of new molecules and materials .

Pharmaceutical Formulation

Application Summary

Bicyclo[3.1.0]hexan-3-ol is investigated for its role in drug formulation, particularly in improving drug solubility and stability .

Methods of Application

The compound is used in the development of drug delivery systems, such as tablets and capsules, to enhance the bioavailability of active pharmaceutical ingredients .

Results and Outcomes

Studies have indicated that formulations containing Bicyclo[3.1.0]hexan-3-ol can lead to better patient outcomes due to improved drug performance .

Green Chemistry

Application Summary

Bicyclo[3.1.0]hexan-3-ol is part of research efforts in green chemistry to develop environmentally benign chemical processes .

Methods of Application

The compound is used in the design of chemical reactions and processes that minimize the use and generation of hazardous substances .

Results and Outcomes

The adoption of these green chemistry principles has resulted in cleaner production methods and reduced waste .

Safety And Hazards

Direcciones Futuras

The future directions for “Bicyclo[3.1.0]hexan-3-ol” could involve exploring new atom and exit-vector arrangements for [2.1.1] scaffolds . Additionally, the development of efficient methods for the synthesis of both reaction partners could grant fast access to highly valuable bicyclic scaffolds with three contiguous stereocenters .

Propiedades

IUPAC Name |

bicyclo[3.1.0]hexan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-6-2-4-1-5(4)3-6/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXMZSYOSBDLMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508139 | |

| Record name | Bicyclo[3.1.0]hexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[3.1.0]hexan-3-ol | |

CAS RN |

89489-26-9 | |

| Record name | Bicyclo[3.1.0]hexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine](/img/structure/B156034.png)